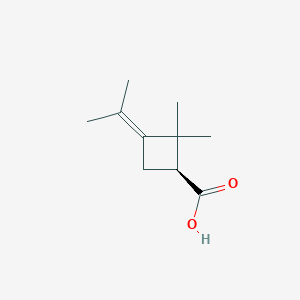
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the cyclobutane ring and the carboxylic acid functional group makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions, where an alcohol or aldehyde precursor is oxidized to form the carboxylic acid.
Introduction of the Dimethyl and Propan-2-ylidene Groups: These groups can be introduced through various alkylation reactions, where alkyl halides react with the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives such as esters and amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through amidation reactions with amines.
Alcohols and Aldehydes: Formed through reduction reactions.
Scientific Research Applications
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclobutane ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the dimethyl and propan-2-ylidene groups.
2,2-Dimethylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylidene group.
3-(Propan-2-ylidene)cyclobutane-1-carboxylic acid: Lacks the dimethyl groups.
Uniqueness
(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is unique due to the presence of both the dimethyl and propan-2-ylidene groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the cyclobutane ring and carboxylic acid functional group makes it a versatile and valuable compound for various applications.
Properties
CAS No. |
827610-68-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-3-propan-2-ylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-5-8(9(11)12)10(7,3)4/h8H,5H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
DFHLXFYDHNRKNF-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=C1C[C@@H](C1(C)C)C(=O)O)C |
Canonical SMILES |
CC(=C1CC(C1(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















